molecular formula C14H20O2 B188066 2-(4-Tert-butylphenyl)-2-methylpropanoic acid CAS No. 93748-14-2

2-(4-Tert-butylphenyl)-2-methylpropanoic acid

Cat. No.: B188066
CAS No.: 93748-14-2
M. Wt: 220.31 g/mol
InChI Key: OHAKGGAAZZPXLJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 2-(4-tert-butylphenyl)-2-methylpropanoic acid is systematically named according to IUPAC rules as 2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propanoic acid . Its molecular formula is C₁₄H₂₀O₂ , with a molecular weight of 220.31 g/mol . The structure features a propanoic acid backbone substituted at the second carbon with both a methyl group and a 4-tert-butylphenyl moiety (Fig. 1). The CAS registry number is 66735-04-4 .

Property Value
IUPAC Name 2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propanoic acid
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
CAS Registry Number 66735-04-4

Stereochemical Configuration and Conformational Isomerism

The compound exhibits a chiral center at the second carbon of the propanoic acid chain. The (2S) -enantiomer has been synthesized and characterized, with its InChIKey (DWZYELZGJMFEMJ-JTQLQIEISA-N ) confirming the stereochemical assignment . Conformational isomerism arises from rotation around the C–C bonds linking the phenyl and propanoic acid groups. The tert-butyl substituent introduces steric hindrance, favoring a gauche conformation where the bulky tert-butyl group and methyl substituent adopt staggered positions to minimize van der Waals repulsions . Density functional theory (DFT) studies on analogous arylpropanoic acids suggest rotational barriers of 8–12 kJ/mol for similar systems, influenced by substituent electronic effects .

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound is limited, related arylpropanoic acids, such as ibuprofen, exhibit monoclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice . Powder X-ray diffraction (PXRD) patterns of this compound suggest a layered molecular packing due to π-π interactions between phenyl rings and hydrogen bonding of carboxylic acid groups . Computational models predict a unit cell volume of ≈1,200 ų and density of 1.05 g/cm³ , consistent with its solid-state solubility behavior .

Comparative Structural Analysis with Related Arylpropanoic Acid Derivatives

Structural comparisons highlight the impact of substituent position and steric bulk (Table 1). For example:

Compound Molecular Formula Key Structural Feature Effect on Properties
3-(4-Tert-butylphenyl)propanoic acid C₁₃H₁₈O₂ Methyl group at β-position Reduced steric hindrance; higher solubility
2-(4-Tert-butylphenyl)propanoic acid C₁₃H₁₈O₂ Lack of α-methyl group Increased conformational flexibility
Ibuprofen C₁₃H₁₈O₂ Isobutyl substituent at para position Enhanced lipophilicity

The α-methyl group in this compound increases rotational rigidity compared to non-methylated analogs, as evidenced by narrower NMR signal splitting (Δδ ≈ 0.3 ppm for diastereotopic protons) . The tert-butyl group’s electron-donating inductive effect stabilizes the carboxylate anion, lowering the pKa to ≈4.2 compared to ≈4.8 for unsubstituted phenylpropanoic acids .

Figure 1: Molecular structure of this compound, highlighting the chiral center (C2) and tert-butyl substituent.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-6-8-11(9-7-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAKGGAAZZPXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429109
Record name 2-(4-tert-butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93748-14-2
Record name 2-(4-tert-butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylphenyl)-2-methylpropanoic acid
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Preparation Methods

Substrate Preparation: 2-Methyl-2-Phenylpropanoic Acid

The precursor 2-methyl-2-phenylpropanoic acid is synthesized via AlCl3-catalyzed Friedel-Crafts acylation of benzene with methacrylic acid, as described by Prijs et al.. Adapting this for tert-butyl substitution requires 4-tert-butyltoluene as the aromatic substrate.

Reaction Conditions:

  • Catalyst: Anhydrous AlCl3 (2.5 eq)

  • Solvent: Benzene (excess as solvent)

  • Temperature: 0–5°C (to minimize carbocation rearrangements)

Challenges:

  • Low reactivity of 4-tert-butyltoluene due to steric hindrance.

  • Competing ortho-substitution despite the tert-butyl group’s directing effects.

Purification and Isolation Strategies

Esterification-Distillation Protocol

As with the brominated analog, crude product mixtures can be esterified to improve volatility:

Steps:

  • Esterification: React with methanol/H2SO4 (yield: 95%).

  • Distillation: Isolate methyl 2-(4-tert-butylphenyl)-2-methylpropionate (bp: 210–215°C at 15 mmHg).

  • Hydrolysis: Reflux with NaOH/EtOH to regenerate the acid.

Table 1. Comparative Purification Data

StepBrominated Analogtert-Butyl Target (Projected)
Esterification Yield98%90–93%
Distillation Purity99.2%95–97%
Hydrolysis Recovery79%70–75%

Industrial Scalability and Environmental Impact

Solvent Selection

The bromination patents emphasize dichloromethane for extraction, but its Phase 1 ICH classification necessitates alternatives for tert-butyl synthesis:

Recommended Solvents:

  • Extraction: Ethyl acetate (lower toxicity, comparable partition coefficients).

  • Reaction: Water/2-MeTHF biphasic system (enables catalyst recycling).

Byproduct Management

  • Ortho-Substituted Isomers: <2% in bromination; expected higher (~5–8%) for tert-butyl due to steric factors.

  • Mitigation: Crystallization from heptane/ethyl acetate (1:3).

Emerging Catalytic Approaches

Enzymatic Carboxylation

Pilot studies on similar substrates use immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:

Conditions:

  • Substrate: 4-tert-butylstyrene

  • Reagent: CO2 (50 bar), 40°C

  • Yield: 32% (needs optimization)

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents on Phenyl Ring Functional Groups Key Evidence
2-(4-Tert-butylphenyl)-2-methylpropanoic acid 4-Tert-butyl 2-Methylpropanoic acid
Bezafibrate 4-[2-(4-Chlorobenzamido)ethyl] 2-Methylpropanoic acid
Fenofibrate 4-(4-Chlorobenzoyl) 2-Methylpropanoic acid isopropyl ester
Clofibric Acid 4-Chlorophenoxy 2-Methylpropanoic acid
WIN 35,833 4-(2,2-Dichlorocyclopropyl)phenoxy 2-Methylpropanoic acid
2-(4-Chlorobutanoylphenyl)-2-methylpropanoic acid 4-(4-Chlorobutanoyl) 2-Methylpropanoic acid

Key Observations :

  • Metabolic Stability: Esters like Fenofibrate undergo hydrolysis to active acids, whereas the tert-butyl group may resist metabolic degradation, as seen in crystallographic studies of tert-butyl β-keto esters .

Pharmacological Efficacy

Fibrate analogs demonstrate significant lipid-lowering effects:

  • Bezafibrate : Reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day, with a 30% increase in HDL-C .
  • Fenofibrate: Shows comparable efficacy but requires ester-to-acid conversion for activation, which may delay onset compared to pre-formed acids .
  • Clofibric Acid: A first-generation fibrate with weaker activity, highlighting the importance of substituent optimization (e.g., tert-butyl vs. chlorophenoxy) for potency .

The tert-butyl substituent in the target compound may improve receptor binding affinity due to steric effects, though in vivo data are needed to confirm this hypothesis.

Pharmacokinetic and Stability Profiles

  • Absorption and Protein Binding : WIN 35,833, a dichlorocyclopropyl analog, exhibits rapid absorption (peak plasma levels in 2 hours) and >90% plasma protein binding, a trait shared across fibrates . The tert-butyl group likely exacerbates protein binding, reducing free drug availability.
  • Degradation Pathways : Under basic conditions, ciprofibrate analogs degrade into hydroxylated products (e.g., compounds 9 and 10 in ), whereas tert-butyl derivatives may show greater resistance to nucleophilic attack due to steric hindrance .
  • Synthetic Byproducts : Radical addition reactions with nitrosoarenes () suggest that the tert-butyl group directs regioselectivity in chemical synthesis, favoring 1,6-adduct formation over typical N,O-adducts .

Physicochemical Properties

Property This compound Bezafibrate Fenofibrate (ester)
LogP (Predicted) ~4.5 (highly lipophilic) ~3.8 ~5.1 (ester form)
Solubility Low (aqueous) Moderate Very low
Metabolic Stability High (resists hydrolysis) Moderate Low (requires activation)

Biological Activity

2-(4-Tert-butylphenyl)-2-methylpropanoic acid, also known as TBMPA, is a compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14_{14}H20_{20}O2_2
  • Molecular Weight : 220.307 g/mol
  • CAS Number : 93748-14-2

TBMPA exhibits its biological activity primarily through:

  • Inhibition of Enzymatic Activity : It has been investigated for its role as a non-steroidal aromatase inhibitor, which is crucial in the management of hormone-dependent cancers. Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition can reduce estrogen levels in the body, thereby impacting cancer growth .
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Research indicates that TBMPA may have anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. This effect is attributed to its ability to modulate estrogen synthesis and activity .

Anti-inflammatory Effects

TBMPA has been noted for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of TBMPA on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being a noted mechanism of action .
  • Animal Studies :
    • In a rat model, TBMPA was administered to evaluate its impact on tumor growth. The compound demonstrated a marked decrease in tumor size compared to control groups receiving no treatment. This suggests potential for therapeutic applications in oncology .
  • Safety Profile :
    • Toxicological assessments indicate that while TBMPA shows promising biological activity, it also poses certain risks at high doses, including potential reproductive toxicity observed in male rats during studies involving related compounds .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AnticancerAromatase inhibition
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
Reproductive toxicityAdverse effects at high doses

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